N-[3-(2-Chlorophenyl)propyl]-4-(phenethyloxy)aniline
Overview
Description
N-[3-(2-Chlorophenyl)propyl]-4-(phenethyloxy)aniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a chlorophenyl group, a propyl chain, and a phenethyloxy group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Chlorophenyl)propyl]-4-(phenethyloxy)aniline typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 2-chlorophenylpropylamine and 4-hydroxyaniline.
Formation of Phenethyloxy Intermediate: 4-Hydroxyaniline is reacted with phenethyl bromide in the presence of a base such as potassium carbonate to form 4-(phenethyloxy)aniline.
Coupling Reaction: The final step involves the coupling of 2-chlorophenylpropylamine with 4-(phenethyloxy)aniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) under an inert atmosphere to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-Chlorophenyl)propyl]-4-(phenethyloxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
N-[3-(2-Chlorophenyl)propyl]-4-(phenethyloxy)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(2-Chlorophenyl)propyl]-4-(phenethyloxy)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-Chlorophenyl)propyl]-4-methoxyaniline
- N-[3-(2-Chlorophenyl)propyl]-4-ethoxyaniline
- N-[3-(2-Chlorophenyl)propyl]-4-(phenylmethoxy)aniline
Uniqueness
N-[3-(2-Chlorophenyl)propyl]-4-(phenethyloxy)aniline is unique due to the presence of the phenethyloxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[3-(2-chlorophenyl)propyl]-4-(2-phenylethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClNO/c24-23-11-5-4-9-20(23)10-6-17-25-21-12-14-22(15-13-21)26-18-16-19-7-2-1-3-8-19/h1-5,7-9,11-15,25H,6,10,16-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFVSGNXVORXBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)NCCCC3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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